molecular formula C16H12N6OS2 B492625 N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 667912-86-9

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No.: B492625
CAS No.: 667912-86-9
M. Wt: 368.4g/mol
InChI Key: DUSVKYPBTYVAAS-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 5 and an acetamide moiety at position 2. The acetamide side chain is further modified with a [1,2,4]triazolo[4,3-a]pyridine ring linked via a sulfanyl group.

Properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS2/c23-13(10-24-16-20-19-12-8-4-5-9-22(12)16)17-15-18-14(25-21-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSVKYPBTYVAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves multiple steps, starting with the formation of the thiadiazole and triazolopyridine rings. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The triazolopyridine ring is often prepared via cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids. The final step involves coupling these two heterocyclic systems through a sulfanyl linkage, followed by acylation to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Hypothesized Effects

Compound Name / Identifier Structural Variation Potential Impact Reference
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide 4-methoxyphenyl substituent on thiadiazole Enhanced solubility due to electron-donating methoxy group; possible increased metabolic stability compared to unsubstituted phenyl
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Triazoloquinoline instead of triazolopyridine Increased lipophilicity and steric bulk; potential for altered receptor binding or reduced bioavailability
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro and methyl substituents on phenyl Electron-withdrawing Cl may enhance electrophilicity; methyl group could improve metabolic resistance
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Triazine core replacing triazole Reduced aromaticity and altered hydrogen-bonding capacity; possible changes in target affinity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Triazolopyrimidine and thiazole core Broader π-π stacking potential; modulated solubility due to dimethoxyphenyl

Biological Activity

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its effects in various biological systems and its therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole and triazole moiety. The presence of these heterocycles is significant as they are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20_{20}H18_{18}N6_{6}S3_{3}
Molecular Weight485.0 g/mol
CAS NumberNot specified

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results as heparanase inhibitors. Heparanase is an enzyme involved in tumor progression and metastasis. In vitro studies demonstrated that these compounds can significantly inhibit cell invasion and tumor growth in mouse models .

2. Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For example, derivatives have been shown to possess activity against various strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

3. Antiepileptic Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. In animal models, certain compounds demonstrated efficacy in reducing seizure activity when tested against standard drugs like valproic acid. The mechanism appears to involve modulation of neurotransmitter systems or ion channels associated with seizure activity .

Case Study 1: Heparanase Inhibition

A study conducted on a related triazolo-thiadiazole compound demonstrated a marked decrease in primary tumor growth when administered to mice. The compound was found to inhibit heparanase enzymatic activity effectively, leading to reduced metastatic potential in cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial effects of thiadiazole derivatives, several compounds were synthesized and tested against clinical strains of bacteria. The results showed that modifications in the thiadiazole structure could enhance antimicrobial potency significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Thiadiazole Moiety : Known for its low toxicity and stability.
  • Triazole Ring : Contributes to enhanced biological interactions due to its ability to form hydrogen bonds.

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